molecular formula C16H15ClN2O3 B15078296 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)acetohydrazide CAS No. 194425-21-3

2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Cat. No.: B15078296
CAS No.: 194425-21-3
M. Wt: 318.75 g/mol
InChI Key: FUWIOCINLHVYHB-VCHYOVAHSA-N
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Description

2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetic acid hydrazide with 3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized in batch reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • N’-(3-methoxybenzylidene)acetohydrazide
  • 2-(4-chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide

Uniqueness

2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is unique due to the presence of both the 4-chlorophenoxy and 3-methoxybenzylidene groups. These functional groups can impart specific chemical and biological properties, making the compound a valuable subject for research.

Properties

CAS No.

194425-21-3

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O3/c1-21-15-4-2-3-12(9-15)10-18-19-16(20)11-22-14-7-5-13(17)6-8-14/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

FUWIOCINLHVYHB-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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